
2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide is a quaternary ammonium compound It is known for its unique structure, which includes two trimethylammonium groups and a diiodide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide typically involves the quaternization of tertiary amines. One common method is the reaction of 2-methyl-3-trimethylammoniopropionate with 2-trimethylammonioethyl iodide in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of high-purity starting materials and controlled reaction environments is crucial to avoid impurities and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ions can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Polymerization: It can be used as a monomer in the formation of polymers.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Polymerization Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.
Oxidation Products: Oxidized forms of the compound, which may include the formation of N-oxides.
Polymers: Polymers with quaternary ammonium groups, which have applications in water treatment and as antimicrobial agents.
Applications De Recherche Scientifique
2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers with antimicrobial properties, which can be used in coatings and packaging materials.
Mécanisme D'action
The mechanism of action of 2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide involves its interaction with cell membranes. The quaternary ammonium groups can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This makes it an effective antimicrobial agent. Additionally, its ability to form complexes with drugs can enhance the solubility and stability of the drugs, improving their efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Trimethylammonioethyl methacrylate chloride
- 2-Trimethylammoniumethyl methacrylate chloride
- Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-chloride
Uniqueness
2-Trimethylammonioethyl 2-methyl-3-trimethylammoniopropionate diiodide is unique due to its dual quaternary ammonium groups and diiodide counterion. This structure provides it with enhanced antimicrobial properties and the ability to form stable complexes with various drugs, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
109161-16-2 |
|---|---|
Formule moléculaire |
C12H28I2N2O2 |
Poids moléculaire |
486.17 g/mol |
Nom IUPAC |
trimethyl-[2-methyl-3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]azanium;diiodide |
InChI |
InChI=1S/C12H28N2O2.2HI/c1-11(10-14(5,6)7)12(15)16-9-8-13(2,3)4;;/h11H,8-10H2,1-7H3;2*1H/q+2;;/p-2 |
Clé InChI |
CGLWUEGMGLWORZ-UHFFFAOYSA-L |
SMILES canonique |
CC(C[N+](C)(C)C)C(=O)OCC[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


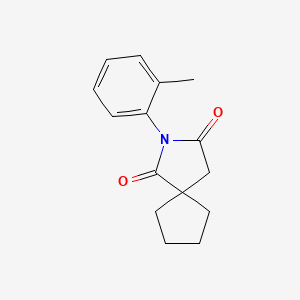

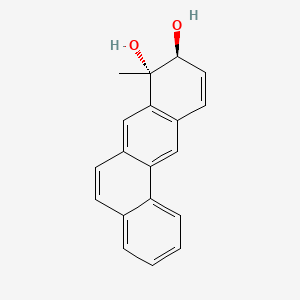
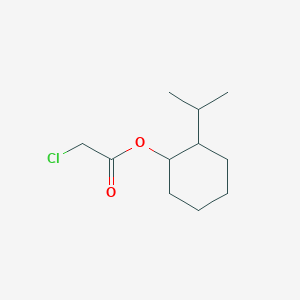
![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)

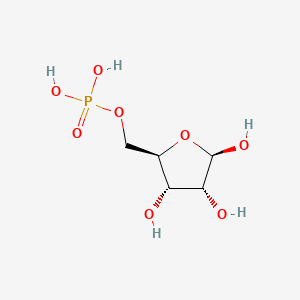
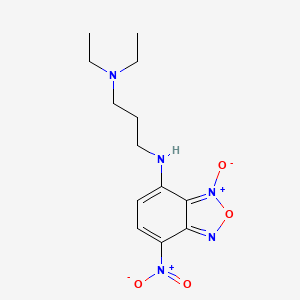
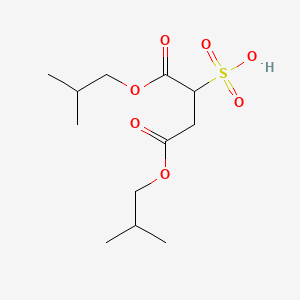
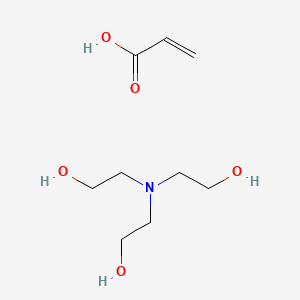
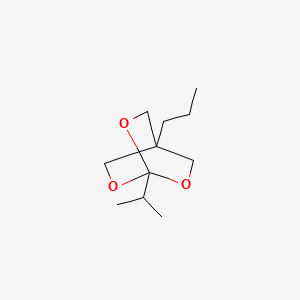

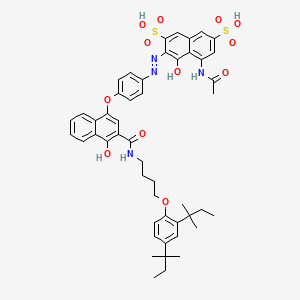
![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
